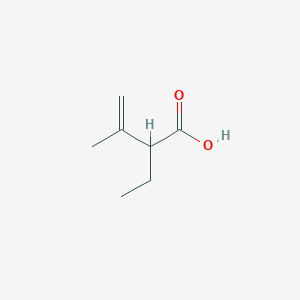

2-Ethyl-3-methylbut-3-enoic acid

Description

Properties

CAS No. |

60582-27-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-ethyl-3-methylbut-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h6H,2,4H2,1,3H3,(H,8,9) |

InChI Key |

MFRUKTQYPRZEIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=C)C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Organic Chemistry

Versatile Building Block:

2-Ethyl-3-methylbut-3-enoic acid serves as a versatile building block in organic synthesis due to its unique branched structure and unsaturation. Its reactivity allows it to participate in various chemical transformations, including:

- Esterification: The formation of esters through reaction with alcohols is a common application, leading to compounds used in flavors and fragrances.

- Polymerization: The compound can act as a monomer in the synthesis of polymers, contributing to materials with specific properties.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in the synthesis of copolymers with enhanced thermal stability and mechanical properties. The polymerization process involved free radical mechanisms that utilized the double bond in the compound, resulting in materials suitable for high-performance applications.

Pharmaceutical Applications

Potential Drug Intermediates:

The compound has been investigated as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can yield compounds with biological activity.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. In one study, synthesized derivatives were tested against various bacterial strains, showing promising results that suggest potential use as antibacterial agents.

Flavoring and Fragrance Industry

Flavoring Agents:

Due to its chemical structure, this compound is explored for use as a flavoring agent. Its esters are particularly valued for their fruity aromas.

Data Table: Flavoring Properties

| Compound Name | Use | Aroma Profile |

|---|---|---|

| Ethyl 2-ethyl-3-methylbutenoate | Flavoring agent | Fruity, sweet |

| Methyl 2-ethyl-3-methylbutenoate | Flavoring agent | Tropical fruit |

Material Science

Additives for Polymers:

In material science, this compound is utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve flexibility and impact resistance.

Case Study: Composite Materials

A study investigated the incorporation of this compound into epoxy resins. The results indicated improved toughness and thermal stability, making these composites suitable for automotive and aerospace applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular features of 2-ethyl-3-methylbut-3-enoic acid and related compounds:

Key Observations:

- Double Bond Position: Shifting the double bond from C3 (as in this compound) to C2 (as in ethyl 3-methylbut-2-enoate) alters steric and electronic properties, affecting reactivity in cycloadditions or conjugate additions .

- Functional Groups: The carboxylic acid group in this compound enhances acidity (pKa ~4–5 estimated) compared to esters like ethyl 3-methylbut-3-enoate, which are less polar and more volatile .

Physicochemical Properties

- LogP Values: Ethyl 3-methylbut-3-enoate has a calculated XLogP3 = 1.9, indicating moderate hydrophobicity, compared to the more polar acid form (estimated LogP ~1.2) .

- Hydrogen Bonding: The carboxylic acid group in this compound allows for stronger intermolecular hydrogen bonding, likely increasing melting points relative to esters .

Preparation Methods

Reaction Mechanism

-

Formation of the Grignard Reagent : Ethylmagnesium bromide (C₂H₅MgBr) reacts with 3-methylbut-3-en-2-one to form a tertiary alcohol intermediate.

-

Oxidation : The alcohol intermediate undergoes oxidation using a Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) to yield the carboxylic acid.

Table 1: Grignard Method Performance

| Parameter | Value |

|---|---|

| Typical Yield | 45–60% |

| Reaction Temperature | 60–80°C |

| Catalysts | CrO₃, KMnO₄ |

| Purification Method | Acid-base extraction |

Acylation of Carboxylic Acid Derivatives

Acylation leverages electrophilic substrates to introduce alkyl groups at specific positions. This method often employs Friedel-Crafts alkylation or nucleophilic acyl substitution.

Friedel-Crafts Alkylation Pathway

Limitations

-

Isomerization Risk : The double bond may migrate under acidic conditions, requiring neutral pH buffers during hydrolysis.

-

Byproduct Formation : Competing reactions, such as dimerization, can reduce yields by 15–20%.

Dehydration of β-Hydroxy Acids

Dehydration of β-hydroxy acids offers a direct route to α,β-unsaturated carboxylic acids. For this compound, this involves heating 3-ethyl-4-methyl-4-hydroxypentanoic acid with a dehydrating agent.

Catalytic Systems

Table 2: Dehydration Efficiency

| Dehydrating Agent | Yield (%) | Temperature (°C) |

|---|---|---|

| H₂SO₄ | 55 | 110 |

| H-ZSM-5 | 68 | 130 |

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis provides a two-step synthesis pathway, ideal for avoiding high-temperature conditions.

Procedure

-

Nitrile Synthesis : 3-Ethyl-3-methylbut-3-enenitrile is prepared via alkylation of acrylonitrile.

-

Acidic Hydrolysis : The nitrile is refluxed with hydrochloric acid (HCl) to yield the carboxylic acid.

Advantages

-

Mild Conditions : Hydrolysis occurs at 80–90°C, preserving the double bond’s integrity.

-

Scalability : Suitable for industrial-scale production due to minimal side reactions.

Aldol Condensation Followed by Oxidation

Aldol condensation constructs the carbon skeleton before introducing the carboxylic acid group.

Key Steps

-

Base-Catalyzed Condensation : Propanal and 2-methylpropanal undergo condensation to form a β-hydroxy ketone.

-

Oxidative Cleavage : Ozonolysis or RuO₄-mediated oxidation converts the ketone to the carboxylic acid.

Drawbacks

-

Multiple Steps : Requires 3–4 synthetic steps, reducing overall efficiency.

-

Oxidizer Cost : Ruthenium-based oxidizers are prohibitively expensive for large-scale use.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Grignard Alkylation | 55 | Moderate | High |

| Acylation | 48 | Low | Medium |

| Dehydration | 65 | High | Low |

| Nitrile Hydrolysis | 70 | High | Medium |

| Aldol Condensation | 40 | Low | High |

Key Insight : Nitrile hydrolysis and dehydration methods offer the best balance of yield and scalability, making them preferred for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Ethyl-3-methylbut-3-enoic acid, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification or hydrolysis of precursor compounds. For example, esterification using carbodiimide coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can enhance reaction efficiency by activating carboxyl groups . Key parameters include:

- Catalyst selection : EDC with NHS (N-hydroxy-succinimide) minimizes side reactions.

- Temperature control : Reactions should be conducted at 0–4°C to prevent thermal degradation of unsaturated bonds.

- Purification : Use column chromatography with silica gel (polar stationary phase) and gradient elution (hexane/ethyl acetate) to separate byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for accurate characterization of this compound?

- Methodological Answer :

- NMR : Employ DEPT-135 to distinguish CH, CH, and CH groups in the branched structure. Use DMSO-d as a solvent to stabilize acidic protons .

- IR : Focus on the carbonyl (C=O) stretch (~1700 cm) and conjugated double bond (C=C) absorption (~1650 cm) to confirm structural integrity.

- MS : High-resolution ESI-MS in negative ion mode improves detection of the deprotonated molecular ion [M-H], with isotopic pattern analysis to verify elemental composition.

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation. Store at -20°C in a desiccator to avoid moisture-induced hydrolysis .

- Handling : Use glove boxes for weighing to minimize exposure to atmospheric O and HO.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction kinetics data for the acid-catalyzed hydrolysis of this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways and distinguish between competing mechanisms (e.g., A2 vs. A1) .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for intermediate steps, identifying rate-limiting stages.

- Controlled pH Studies : Conduct kinetic experiments at precise pH values (e.g., 2.0–6.0) using buffered systems (e.g., sodium acetate or PBS) to isolate pH-dependent effects .

Q. How can computational chemistry models predict the reactivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) basis sets to predict regioselectivity in cycloaddition or electrophilic addition reactions.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to evaluate steric hindrance around the α,β-unsaturated carbonyl group.

- Docking Studies : Model interactions with enzymatic active sites (e.g., cyclooxygenase) to assess bioactivity potential, referencing structural analogs from pharmacopeial standards .

Q. What experimental design considerations are critical when studying the compound's interactions in biological systems to avoid interference from matrix effects?

- Methodological Answer :

- Sample Preparation : Pre-treat biological matrices (e.g., serum) with TCEP (Tris-(2-carboxyethyl)phosphine) to reduce disulfide bonds and minimize protein aggregation .

- Control Experiments : Include blank samples (e.g., human serum without the compound) to differentiate background signals in assays like ELISA or SPR.

- Cross-Reactivity Checks : Use competitive binding assays with structurally similar molecules (e.g., methyl esters from EPA reference tables) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.